(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a five-membered heterocyclic core with a sulfur atom at position 2 (sulfanylidene group) and a methyl group at position 3. The Z-configuration of the arylidene substituent at position 5 is critical for its stereochemical and electronic properties.
Structurally analogous compounds often exhibit variations in the arylidene substituents, heterocyclic cores, or alkyl/aryl groups at position 3. These modifications influence physicochemical properties (e.g., solubility, logP) and biological activity, making comparative studies essential for structure-activity relationship (SAR) analysis .
Properties
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNOS2/c1-14-10(15)9(17-11(14)16)5-6-7(12)3-2-4-8(6)13/h2-5H,1H3/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENOEZBEVAZHBG-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC=C2Cl)F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC=C2Cl)F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific thiazolidinone derivative, focusing on its pharmacological potential, synthesis, structure-activity relationships (SAR), and relevant case studies.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities, including:
- Anticancer : Inhibitory effects on various cancer cell lines.
- Antidiabetic : Modulation of glucose metabolism.
- Antimicrobial : Activity against bacteria and fungi.
- Antioxidant : Scavenging of free radicals.
Recent studies have highlighted that modifications in the thiazolidinone structure can enhance these biological activities. For instance, substituents at different positions on the thiazolidinone ring can significantly influence the compound's efficacy and selectivity against specific biological targets .
Synthesis
The synthesis of this compound typically involves the condensation reaction of appropriate aldehydes with 2-thioxo-thiazolidinones. The presence of the 2-chloro-6-fluorophenyl group is critical for enhancing the compound's biological properties.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazolidin-4-one derivatives. For example, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines such as breast, prostate, and glioblastoma. The mechanism often involves apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | Glioblastoma | 10 | Apoptosis induction |
| 5b | Breast | 15 | Cell cycle arrest |
| 5c | Prostate | 12 | Apoptosis induction |
Antidiabetic Activity
Thiazolidinones are also recognized for their antidiabetic properties. They act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. Compounds structurally related to this compound have been evaluated for their ability to enhance insulin sensitivity and reduce blood sugar levels in diabetic models .
Structure–Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine and fluorine enhances the biological activity of thiazolidinone derivatives. The positioning of these substituents affects both the lipophilicity and the electronic properties of the molecule, which are critical for interaction with biological targets.
Table 2: Structure–Activity Relationship Insights
| Substituent | Position | Effect on Activity |
|---|---|---|
| Chlorine | 2 | Increased potency |
| Fluorine | 6 | Enhanced solubility |
| Methyl | 3 | Improved selectivity |
Case Studies
A recent study evaluated a series of thiazolidinone derivatives against various cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against glioblastoma cells, with IC50 values comparable to established chemotherapeutics .
Scientific Research Applications
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 2-chloro-6-fluorobenzaldehyde + 3-methyl-2-thioxo-1,3-thiazolidin-4-one | Reflux in NaOH solution |
| 2 | Intermediate Schiff base | Cyclization to form thiazolidinone |
Anticancer Properties
Research has indicated that (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and cervical cancer (HeLa) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assessment
A study assessing the cytotoxic effects of this compound utilized the MTT assay to evaluate cell viability across different concentrations (5, 10, 25, 50, and 100 µM). Results indicated a dose-dependent reduction in cell viability, suggesting effective anticancer properties.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against a range of bacterial and fungal pathogens. Preliminary results indicate that it exhibits significant activity against strains such as Staphylococcus aureus and Candida albicans.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in various models. This includes inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Key Molecular Interactions
| Target | Interaction Type | Effect |
|---|---|---|
| Cyclin-dependent kinases | Inhibition | Cell cycle arrest |
| NF-kB pathway components | Modulation | Reduced inflammation |
| Bacterial enzymes | Inhibition | Antimicrobial activity |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues of the target compound, highlighting substituent variations and their implications:
Crystallographic and Computational Insights
- Crystallography : The target compound’s structure was resolved using SHELX and visualized via ORTEP , confirming the Z-configuration and planar geometry .
- Hydrogen Bonding : Compared to hydroxy-substituted analogues, the target compound’s Cl/F substituents favor halogen bonding over hydrogen bonding, as predicted by graph set analysis .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis typically involves a multi-step condensation and cyclization process. Key steps include:
- Step 1: Condensation of 2-chloro-6-fluorobenzaldehyde with thiosemicarbazide derivatives in a DMF/acetic acid mixture under reflux (2–4 hours) to form the hydrazone intermediate .
- Step 2: Cyclization using chloroacetic acid and sodium acetate as catalysts to form the thiazolidinone core. Optimizing the molar ratio of reactants (e.g., 1:1.2 aldehyde to thiosemicarbazide) improves yield .
- Key Adjustments:
- Temperature: Maintaining reflux (~80–100°C) ensures complete cyclization .
- Solvent: Polar aprotic solvents like DMF enhance solubility and reaction efficiency .
- Purification: Recrystallization from ethanol-DMF mixtures removes by-products (e.g., unreacted aldehydes) .
Basic: Which spectroscopic techniques are most effective for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR identifies substituent positions (e.g., Z-configuration of the methylidene group via coupling constants) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .
- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns (e.g., loss of Cl/F groups at m/z ~35/19) .
- X-ray Crystallography: Validates stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial efficacy)?
Methodological Answer:
Discrepancies often arise from:
- Substituent Variability: Minor structural changes (e.g., replacing 4-chloro with 4-fluoro) alter bioactivity. For example, 4-fluorophenyl derivatives show higher antimicrobial activity (MIC: 2 µg/mL) compared to chlorinated analogs (MIC: 8 µg/mL) .
- Assay Conditions: Standardize protocols (e.g., broth microdilution vs. disk diffusion) and bacterial strains (e.g., S. aureus ATCC 25923) to ensure reproducibility .
- Data Analysis: Use multivariate statistics (e.g., PCA) to correlate structural features (Cl/F position, logP) with activity trends .
Advanced: What strategies enhance anticancer activity while minimizing toxicity?
Methodological Answer:
- Derivative Design:
- Introduce electron-withdrawing groups (e.g., nitro at the phenyl ring) to improve DNA intercalation .
- Modify the thiazolidinone core with allyl or propargyl groups to enhance apoptosis induction .
- Toxicity Mitigation:
- Lipinski’s Rule Compliance: Ensure molecular weight <500 Da and logP <5 for better bioavailability .
- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict off-target interactions (e.g., cytochrome P450 inhibition) .
Basic: How can synthesis be scaled up without compromising purity?
Methodological Answer:
- Continuous Flow Reactors: Enable precise control of temperature and residence time, reducing side reactions (e.g., oxidation of the thioxo group) .
- Catalyst Optimization: Immobilized catalysts (e.g., silica-supported NaOAc) improve recyclability and reduce waste .
- Purification: Use flash chromatography (hexane:ethyl acetate gradients) for large-scale separation of by-products .
Advanced: How does stereochemistry influence biological interactions, and how can these be validated?
Methodological Answer:
- Z-Configuration Impact: The methylidene group’s geometry affects binding to enzymes (e.g., COX-2 inhibition via π-π stacking with Phe residues) .
- Validation Methods:
- Molecular Dynamics Simulations: Track ligand-protein binding stability over 100 ns trajectories .
- Chiral HPLC: Separate enantiomers to assess activity differences (e.g., IC50: 10 µM for Z-isomer vs. >100 µM for E-isomer) .
Advanced: What are common by-products during synthesis, and how are they characterized?
Methodological Answer:
- By-Products:
- Uncyclized intermediates (detected via TLC at Rf 0.3–0.4) due to incomplete cyclization .
- Oxidized sulfones (m/z +16) from prolonged air exposure .
- Mitigation:
- Inert Atmosphere: Use N2/Ar to prevent oxidation .
- TLC Monitoring: Terminate reactions when intermediates are consumed (Rf <0.1) .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Anticancer: MTT assay on HeLa or MCF-7 cells (IC50 calculation via nonlinear regression) .
- Anti-inflammatory: COX-2 inhibition ELISA (IC50 comparison with celecoxib) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
